molecular formula C11H17N3O2 B2687440 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1528480-28-5

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2687440
CAS No.: 1528480-28-5
M. Wt: 223.276
InChI Key: DVHRRLJRCCTAIO-UHFFFAOYSA-N
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Description

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Scientific Research Applications

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases such as cancer and diabetes.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for related compounds involves the use of a rigid linker in PROTAC development for targeted protein degradation . This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The safety information for related compounds like “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” indicates that it is classified as a combustible solid .

Future Directions

The future directions for related compounds involve the development of PROTACs for targeted protein degradation . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate nitrile or carboxylic acid derivative under acidic or basic conditions.

    Cyclization: The intermediate formed in the first step undergoes cyclization to form the fused triazole-pyridine ring system. This step often requires heating and the presence of a catalyst.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: This compound shares a similar core structure but has a trifluoromethyl group instead of a tert-butyl group.

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: This compound lacks the tert-butyl group but retains the fused triazole-pyridine ring system.

Uniqueness

The presence of the tert-butyl group in 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRRLJRCCTAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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